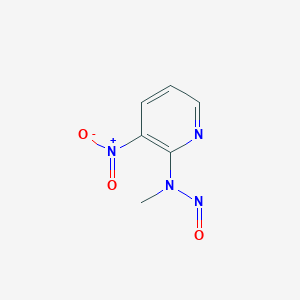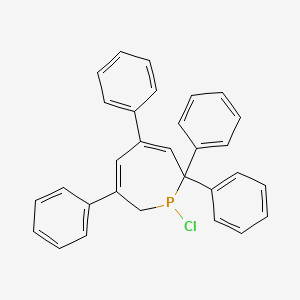
1-Chloro-2,2,4,6-tetraphenyl-2,7-dihydro-1H-phosphepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2,2,4,6-tetraphenyl-2,7-dihydro-1H-phosphepine is a complex organophosphorus compound characterized by its unique structure and chemical properties
Métodos De Preparación
The synthesis of 1-Chloro-2,2,4,6-tetraphenyl-2,7-dihydro-1H-phosphepine typically involves multi-step organic reactions. One common synthetic route includes the reaction of chlorophosphine with tetraphenylcyclopentadienone under controlled conditions. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1-Chloro-2,2,4,6-tetraphenyl-2,7-dihydro-1H-phosphepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of phosphines.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or toluene, and catalysts such as palladium or platinum complexes. Major products formed from these reactions include various substituted phosphines and phosphine oxides.
Aplicaciones Científicas De Investigación
1-Chloro-2,2,4,6-tetraphenyl-2,7-dihydro-1H-phosphepine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic properties.
Biology: The compound’s derivatives are explored for their potential as enzyme inhibitors, which could have implications in drug development.
Medicine: Research is ongoing to investigate the compound’s potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal phosphine metabolism.
Industry: The compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mecanismo De Acción
The mechanism by which 1-Chloro-2,2,4,6-tetraphenyl-2,7-dihydro-1H-phosphepine exerts its effects involves its interaction with molecular targets such as enzymes and metal ions. The compound can act as a ligand, binding to metal centers and altering their reactivity. This interaction can modulate the activity of enzymes or catalytic processes, leading to various biochemical and industrial applications.
Comparación Con Compuestos Similares
1-Chloro-2,2,4,6-tetraphenyl-2,7-dihydro-1H-phosphepine can be compared with other organophosphorus compounds, such as triphenylphosphine and tetraphenylphosphonium chloride While these compounds share some similarities in their phosphorus-containing structures, this compound is unique due to its specific substitution pattern and the presence of the chlorine atom
Similar Compounds
- Triphenylphosphine
- Tetraphenylphosphonium chloride
- Diphenylphosphine
Propiedades
Número CAS |
110798-32-8 |
|---|---|
Fórmula molecular |
C30H24ClP |
Peso molecular |
450.9 g/mol |
Nombre IUPAC |
1-chloro-3,5,7,7-tetraphenyl-2H-phosphepine |
InChI |
InChI=1S/C30H24ClP/c31-32-23-27(25-15-7-2-8-16-25)21-26(24-13-5-1-6-14-24)22-30(32,28-17-9-3-10-18-28)29-19-11-4-12-20-29/h1-22H,23H2 |
Clave InChI |
OTYDSQRCHSHDHH-UHFFFAOYSA-N |
SMILES canónico |
C1C(=CC(=CC(P1Cl)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


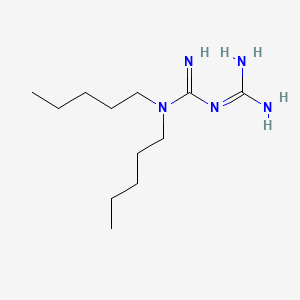
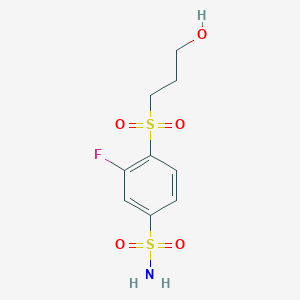
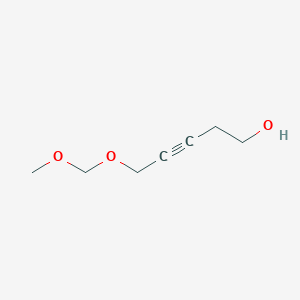


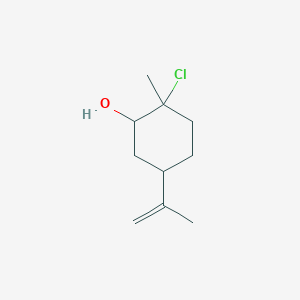
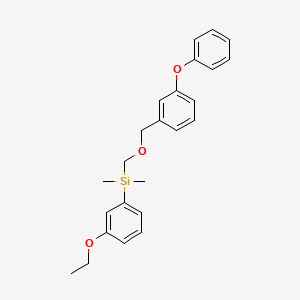
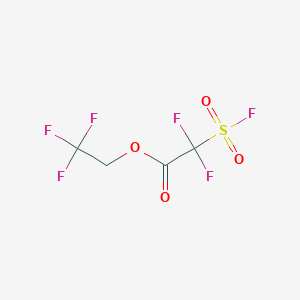
![N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]tetradecanamide](/img/structure/B14336870.png)
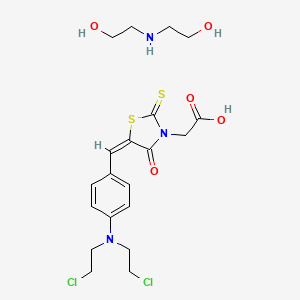
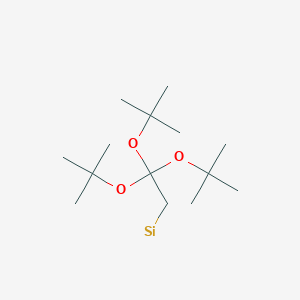
![Benzene, 1,1'-[cyclohexylidenebis(sulfonyl)]bis-](/img/structure/B14336887.png)
phosphaniumolate](/img/structure/B14336888.png)
